![molecular formula C22H24N2O6S B4959645 N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4959645.png)
N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide, also known as DMPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. DMPT is a thiazole derivative that has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular metabolism and energy homeostasis. This compound has also been found to inhibit the mTOR signaling pathway, which is involved in regulating cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and analgesic properties. This compound has also been found to improve feed intake and growth performance in various animals, as well as improve the growth and survival rates of various fish species. Additionally, this compound has been found to have strong nematicidal activity against various soil-borne pests.
実験室実験の利点と制限
One advantage of using N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide in lab experiments is its wide range of potential applications, which makes it a versatile compound for investigating various biological processes. Additionally, this compound has been found to have low toxicity in animals, making it a relatively safe compound to work with. However, one limitation of using this compound in lab experiments is its relatively high cost, which may limit its use in certain research settings.
将来の方向性
There are several future directions for research on N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide, including investigating its potential use as an anti-cancer agent, as well as its potential applications in agriculture and environmental science. Additionally, further investigation into the mechanisms of action of this compound may provide insight into its potential applications in various biological processes. Finally, the development of more cost-effective synthesis methods for this compound may make it a more accessible compound for scientific research.
合成法
The synthesis of N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide involves several steps, starting with the reaction of 2,5-dimethoxybenzaldehyde with methylamine to form 2,5-dimethoxy-N-methylbenzylamine. This intermediate is then reacted with 2-bromo-4-methylthiazole to form the thiazole derivative, which is then reacted with 3,4,5-trimethoxybenzoyl chloride to form this compound.
科学的研究の応用
N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide has been found to have several potential applications in scientific research, including in the fields of medicine, agriculture, and environmental science. In medicine, this compound has been investigated for its potential use as an anti-cancer agent, due to its ability to induce apoptosis in cancer cells. This compound has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.
In agriculture, this compound has been investigated for its potential use as a feed additive for livestock, as it has been found to increase feed intake and improve growth performance in various animals. This compound has also been found to have potential applications in aquaculture, as it has been found to improve the growth and survival rates of various fish species.
In environmental science, this compound has been investigated for its potential use as a soil fumigant, as it has been found to have strong nematicidal activity against various soil-borne pests.
特性
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S/c1-12-19(15-11-14(26-2)7-8-16(15)27-3)23-22(31-12)24-21(25)13-9-17(28-4)20(30-6)18(10-13)29-5/h7-11H,1-6H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLMAOGNSJGVMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4959569.png)
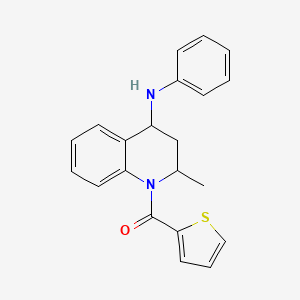
![5-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4959578.png)
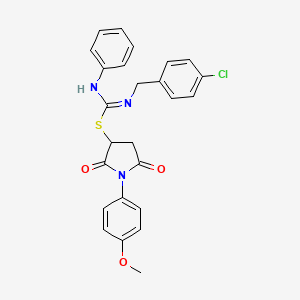
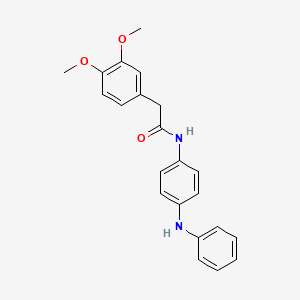
![1-(4-chlorophenyl)-5-{[(3,3-diphenylpropyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4959604.png)
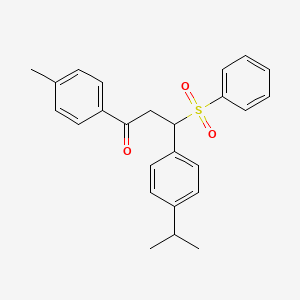

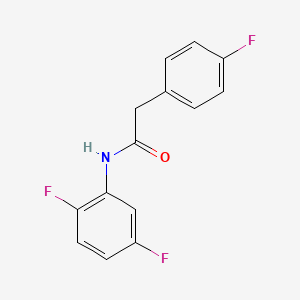
![3-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4959624.png)
![5-(3-chlorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4959630.png)
![4-[(4-fluorophenyl)amino]-6-[(1-phenylethyl)amino]-1,3,5-triazine-2-thiol](/img/structure/B4959638.png)
